molecular formula C18H13ClFN3O2S B2905946 4-chloro-N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 921790-95-6

4-chloro-N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No. B2905946
CAS RN: 921790-95-6
M. Wt: 389.83
InChI Key: MZVCZAZHFXMOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-chloro-N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups. These include a chloro group, a fluoro group, an amide group, and a thiazole ring. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of applications, such as in the development of new pharmaceuticals or materials .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chloro, fluoro, and amide groups, as well as the thiazole ring, would all contribute to the overall structure of the molecule. Unfortunately, without specific data, a detailed analysis of the molecular structure is not possible .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The chloro and fluoro groups might undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the chloro, fluoro, and amide groups, as well as the thiazole ring, would all contribute to these properties .

Scientific Research Applications

Cytotoxicity Testing for Cancer Research

This compound has been studied for its cytotoxic effects on cancer cells. The structure of the compound allows it to be tested on a panel of human cancer cell lines to determine its effectiveness in inhibiting the growth of cancerous cells . The relationships between the compound’s structure and its antitumor activity are of particular interest in the development of new cancer treatments.

Antimicrobial Activity

The antimicrobial properties of derivatives of this compound have been explored, particularly against bacterial strains. This is crucial in the search for new antibiotics as resistance to existing drugs becomes more prevalent . The compound’s ability to inhibit bacterial growth makes it a candidate for further development into antibacterial agents.

Synthesis of Herbicide Intermediates

One of the applications of this compound is in the synthesis of intermediates for herbicides . The compound’s chemical structure allows it to be used in the creation of compounds like saflufenacil, which is an important herbicide used in agriculture.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should always be taken when working with chemicals .

Future Directions

The future research directions for this compound could involve further studying its properties and potential applications. This might include investigating its biological activity, exploring its potential use in material science, or studying its reactivity to develop new synthetic methods .

properties

IUPAC Name

4-chloro-N-[4-[2-(2-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O2S/c19-12-7-5-11(6-8-12)17(25)23-18-21-13(10-26-18)9-16(24)22-15-4-2-1-3-14(15)20/h1-8,10H,9H2,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVCZAZHFXMOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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